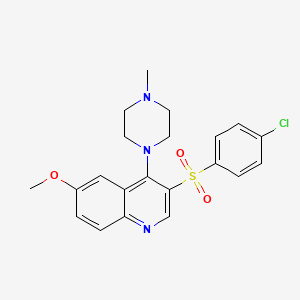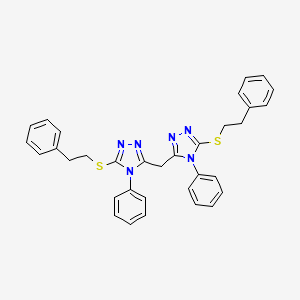
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the quinazolinone derivative with 3-methylphenylamine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic ring and the amide moiety can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide would depend on its interaction with biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties. Further research is needed to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound may find applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- N-(3-methylphenyl)-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylbutanamide
Uniqueness
The uniqueness of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)butanamide lies in its specific substitution pattern and the presence of the 3-methylphenyl group. This structural feature may impart unique biological activities and reactivity compared to other quinazolinone derivatives.
Propriétés
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-4-7-14(12-13)20-17(23)10-5-11-22-18(24)15-8-2-3-9-16(15)21-19(22)25/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMUFPZHBKLZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2476690.png)
![Bicyclo[3.2.1]octan-8-amine hydrochloride](/img/structure/B2476691.png)
![2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2476693.png)


![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol](/img/structure/B2476702.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/new.no-structure.jpg)
![2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2476704.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2476708.png)
![4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2476710.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide](/img/structure/B2476711.png)
![ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2476712.png)
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B2476713.png)
